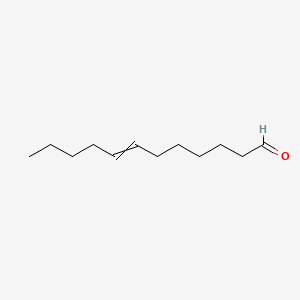
7-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-Dodecen-1-al is an organic compound classified as an unsaturated aldehyde. It is characterized by a double bond located at the seventh carbon atom from the aldehyde group, with the double bond in the Z (cis) configuration. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-7-Dodecen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, (Z)-7-Dodecen-1-al is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond of 1-dodecene in the presence of a catalyst, usually a rhodium or cobalt complex, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-Dodecen-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-7-dodecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-7-dodecen-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: (Z)-7-Dodecenoic acid.
Reduction: (Z)-7-Dodecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-7-Dodecen-1-al has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role as a pheromone in certain insect species, influencing their behavior and mating patterns.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is widely used in the fragrance industry due to its pleasant odor, and in the production of flavoring agents.
Mechanism of Action
The mechanism by which (Z)-7-Dodecen-1-al exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in the olfactory system of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptor neurons and signal transduction pathways that lead to changes in behavior.
Comparison with Similar Compounds
Similar Compounds
(E)-7-Dodecen-1-al: The E (trans) isomer of (Z)-7-Dodecen-1-al, which has different olfactory properties and biological activities.
(Z)-9-Dodecen-1-al: Another unsaturated aldehyde with the double bond at the ninth carbon, used in similar applications but with distinct properties.
(Z)-11-Dodecen-1-al: Similar structure with the double bond at the eleventh carbon, also used in the fragrance industry.
Uniqueness
(Z)-7-Dodecen-1-al is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a pheromone in certain insect species and its widespread use in the fragrance industry highlight its importance and versatility.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-7-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3 |
InChI Key |
HTUHYXDEKCWDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















